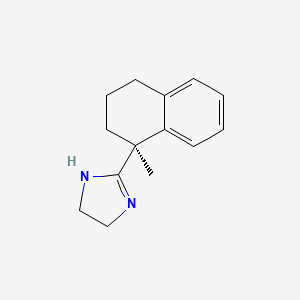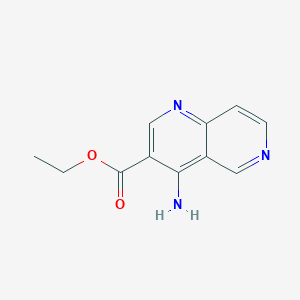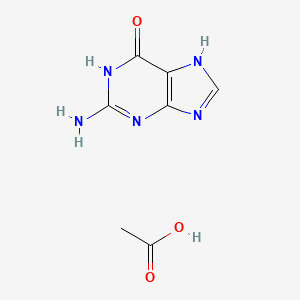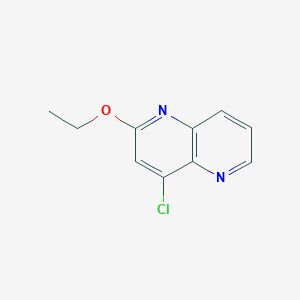![molecular formula C12H11N3O B11891331 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The ethoxy group at the 6th position of the quinoline ring adds to its unique chemical properties. Pyrazoloquinolines have been studied for over a century due to their diverse biological and photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group.
Multicomponent Synthesis: This approach involves heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the ethoxy group.
6-Methoxy-1h-pyrazolo[3,4-b]quinoline: A similar compound with a methoxy group instead of an ethoxy group.
6-Chloro-1h-pyrazolo[3,4-b]quinoline: A derivative with a chloro group at the 6th position.
Uniqueness
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs .
Propiedades
Fórmula molecular |
C12H11N3O |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
6-ethoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H11N3O/c1-2-16-10-3-4-11-8(6-10)5-9-7-13-15-12(9)14-11/h3-7H,2H2,1H3,(H,13,14,15) |
Clave InChI |
GHBKZDUKORBQBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC3=C(NN=C3)N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)

![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)





![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)

![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)
![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
